![molecular formula C18H21N3O2 B3864953 N'-[4-(dimethylamino)benzylidene]-2-ethoxybenzohydrazide](/img/structure/B3864953.png)

N'-[4-(dimethylamino)benzylidene]-2-ethoxybenzohydrazide

Übersicht

Beschreibung

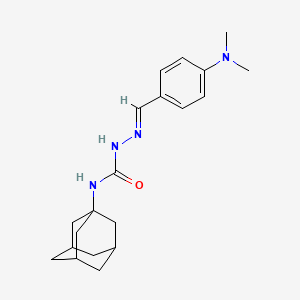

“N’-[4-(dimethylamino)benzylidene]-2-ethoxybenzohydrazide” is a chemical compound. It is a member of benzaldehydes, a substituted aniline, and a tertiary amino compound . The compound has a role as a chromogenic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Schiff bases derived from 4-dimethylaminobenzaldehyde have been synthesized by condensation reaction . The compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde .

Molecular Structure Analysis

In the title molecule, the two aromatic rings form a dihedral angle . The FTIR spectral analysis predicts the disappearance of aldehyde peaks of DMAB and NH2 peaks of PAA and PNA while the appearance of entirely new peaks than that of parent’s compounds are the supportive for the formation of new molecular entities .

Chemical Reactions Analysis

The photoinduced nonadiabatic decay dynamics of 2-[4-(dimethylamino)benzylidene]malononitrile (DMN) in the gas phase is investigated at the semiempirical OM2/MRCI level using surface hopping simulations .

Physical And Chemical Properties Analysis

The various thermodynamic parameters such as heat of mixing, entropy of fusion, roughness parameter, interfacial energy, and excess thermodynamic functions of IMCs and eutectics were calculated using the heat of fusion values . The higher melting point of both the novel complexes than their parent’s compounds reveal the strong molecular interaction between parent components to yield the complex .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-4-23-17-8-6-5-7-16(17)18(22)20-19-13-14-9-11-15(12-10-14)21(2)3/h5-13H,4H2,1-3H3,(H,20,22)/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVJVAZDXFYVKD-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-ethoxybenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3864870.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3864882.png)

![N'-[2-(allyloxy)benzylidene]-2-ethoxybenzohydrazide](/img/structure/B3864885.png)

![N-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-2-propen-1-amine](/img/structure/B3864894.png)

![2-{[6-(4-tert-butylphenoxy)hexyl]amino}ethanol](/img/structure/B3864914.png)

![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3864918.png)

![2-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3864931.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B3864949.png)